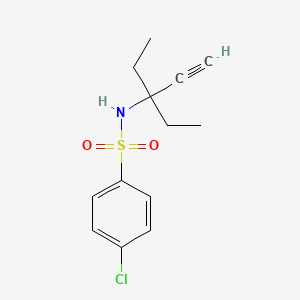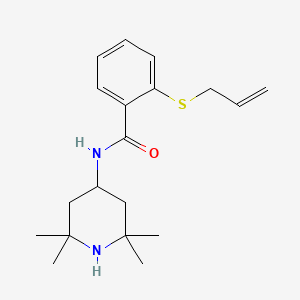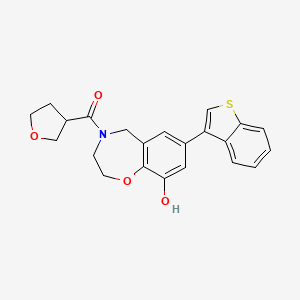![molecular formula C17H19N3O4S B5495066 N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)isonicotinamide](/img/structure/B5495066.png)
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)isonicotinamide” is a complex organic molecule. It contains a tetrahydrofuran ring (a five-membered ring with four carbon atoms and one oxygen atom), which is often found in pharmaceuticals and natural products . The compound also contains an isonicotinamide group, which is a part of the vitamin B3 (niacin) molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The tetrahydrofuran ring and the isonicotinamide group could potentially be sites of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be determined through experimental testing .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-17(13-7-9-18-10-8-13)20-14-3-5-16(6-4-14)25(22,23)19-12-15-2-1-11-24-15/h3-10,15,19H,1-2,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMFFISIEUZFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isopropyl-6-(2-pyridin-3-ylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5495004.png)
![N-{(1R*,3S*)-3-[(cyclooctylamino)carbonyl]cyclopentyl}-3-hydroxybenzamide](/img/structure/B5495008.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenesulfonamide](/img/structure/B5495011.png)



![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylic acid](/img/structure/B5495032.png)
![2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}morpholin-2-yl)ethanol](/img/structure/B5495034.png)
![rel-(4aS,8aR)-6-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(4-piperidinylmethyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5495044.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5495051.png)
![2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine](/img/structure/B5495058.png)
![ethyl 1-[3-(4-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5495067.png)

![phenyl (4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5495077.png)